3-Methoxy Acetaminophen-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

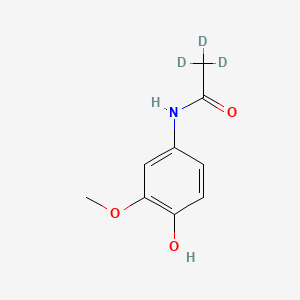

3-Methoxy Acetaminophen-d3, also known as 4-Acetylamino-2-methoxy-phenol-d3, is a deuterium-labeled analog of 3-Methoxy Acetaminophen. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C9H8D3NO3, and it has a molecular weight of 184.21 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy Acetaminophen-d3 involves the incorporation of deuterium atoms into the 3-Methoxy Acetaminophen molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated methanol (CD3OD) and a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

3-Methoxy Acetaminophen-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Parent compound (3-Methoxy Acetaminophen).

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3-Methoxy Acetaminophen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of acetaminophen metabolites.

Biology: Employed in metabolic studies to trace the metabolic pathways of acetaminophen.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.

Industry: Used in the development of new pharmaceuticals and in quality control processes

作用机制

The mechanism of action of 3-Methoxy Acetaminophen-d3 is similar to that of its parent compound, 3-Methoxy Acetaminophen. It acts as an analgesic and antipyretic agent by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Additionally, it may interact with the serotonergic and endocannabinoid systems, contributing to its analgesic effects .

相似化合物的比较

Similar Compounds

3-Methoxy Acetaminophen: The non-deuterated analog of 3-Methoxy Acetaminophen-d3.

Acetaminophen: A widely used analgesic and antipyretic agent.

3-Methylthio Acetaminophen: Another metabolite of acetaminophen with similar properties.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .

生物活性

3-Methoxy Acetaminophen-d3 (3-MA-d3) is a deuterated derivative of acetaminophen, a widely used analgesic and antipyretic medication. The incorporation of deuterium enhances its stability and makes it particularly useful in pharmacokinetic studies, allowing researchers to trace its metabolic pathways more effectively. This article delves into the biological activity of 3-MA-d3, exploring its mechanisms, metabolism, and potential applications in clinical and laboratory settings.

- Chemical Formula : C9H9D3N2O3

- Molecular Weight : 184.207 g/mol

- CAS Number : 1246816-53-4

3-MA-d3 retains the analgesic and antipyretic properties characteristic of acetaminophen. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to a reduction in inflammation and pain perception:

- COX-1 : Involved in maintaining physiological functions.

- COX-2 : Inducible during inflammatory responses.

The selectivity for these enzymes contributes to its efficacy and safety profile compared to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Metabolism

The metabolic pathways of 3-MA-d3 are similar to those of acetaminophen. Upon administration, it undergoes several biotransformations primarily in the liver:

- Glucuronidation : Approximately 50% is converted into phenolic glucuronide.

- Sulfation : Around 30-40% is transformed into sulfate conjugates.

- Oxidation : A small fraction is oxidized to form reactive metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), which can lead to toxicity at high doses .

The presence of deuterium allows for enhanced tracking of these metabolites using mass spectrometry, providing insights into the compound's pharmacokinetics .

Case Studies

Several studies have investigated the biological activity and safety profile of 3-MA-d3:

Study 1: Pharmacokinetics in Human Subjects

A longitudinal study examined the pharmacokinetics of acetaminophen derivatives, including 3-MA-d3. Healthy male participants received a controlled dose of acetaminophen while urine and plasma samples were collected for analysis. Results indicated that deuterated forms exhibited predictable metabolic profiles with reduced variability in absorption and elimination rates .

Study 2: Hepatotoxicity Assessment

Research involving animal models demonstrated that high doses of acetaminophen lead to acute liver failure (ALF). The study highlighted that while 3-MA-d3 shares metabolic pathways with acetaminophen, its deuterated form may offer insights into reducing hepatotoxicity through modified dosing strategies .

Applications

The unique properties of 3-MA-d3 make it valuable for various applications:

- Analytical Chemistry : Serves as an internal standard for quantifying acetaminophen and its metabolites.

- Pharmacological Research : Aids in understanding drug metabolism and potential modifications for improved therapeutic outcomes.

- Clinical Studies : Offers insights into safer pain management strategies by elucidating the effects of acetaminophen derivatives on pain pathways .

Comparative Analysis

The following table summarizes structural characteristics and biological activities of compounds related to 3-MA-d3:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acetaminophen | Hydroxy group at para position | Widely used analgesic; known for toxicity |

| 4-Methoxy Acetaminophen | Methoxy group at para position | Similar activity; different pharmacokinetics |

| 2-Amino-phenol | Amino group at ortho position | Precursor to acetaminophen; less stable |

| N-acetyl-p-aminophenol | Acetamide group with amino substitution | Intermediate metabolite; potential toxicity |

属性

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。